molecular formula C4H9NaO3S B13162229 Sodium 3-methoxypropane-1-sulfinate

Sodium 3-methoxypropane-1-sulfinate

Cat. No.: B13162229
M. Wt: 160.17 g/mol
InChI Key: KUEMLWPSUWHWPX-UHFFFAOYSA-M
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Description

Sodium 3-methoxypropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-sulfur bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-methoxypropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropane-1-sulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

3-methoxypropane-1-sulfonyl chloride+sodium sulfitesodium 3-methoxypropane-1-sulfinate+by-products\text{3-methoxypropane-1-sulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{by-products} 3-methoxypropane-1-sulfonyl chloride+sodium sulfite→sodium 3-methoxypropane-1-sulfinate+by-products

The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The industrial production methods are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methoxypropane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Thiols

    Substitution: Various substituted organosulfur compounds

Scientific Research Applications

Sodium 3-methoxypropane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.

    Biology: It is employed in the study of sulfur-containing biomolecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 3-methoxypropane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium ethanesulfinate
  • Sodium benzenesulfinate

Comparison

Sodium 3-methoxypropane-1-sulfinate is unique due to its methoxypropane group, which imparts different reactivity and solubility properties compared to other sodium sulfinates. This uniqueness makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.

Properties

Molecular Formula

C4H9NaO3S

Molecular Weight

160.17 g/mol

IUPAC Name

sodium;3-methoxypropane-1-sulfinate

InChI

InChI=1S/C4H10O3S.Na/c1-7-3-2-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

KUEMLWPSUWHWPX-UHFFFAOYSA-M

Canonical SMILES

COCCCS(=O)[O-].[Na+]

Origin of Product

United States

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